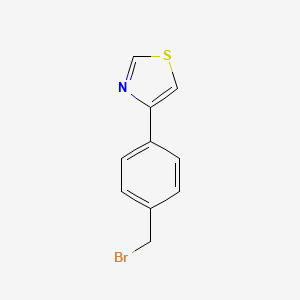

4-(4-Bromomethyl-phenyl)-thiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Medicinal and Materials Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of a vast array of functional molecules. accelachem.com Its unique electronic properties and ability to engage in various chemical interactions have cemented its importance in both medicinal and materials chemistry.

In the realm of medicinal chemistry , the thiazole nucleus is a privileged scaffold, present in numerous natural products and synthetic drugs. accelachem.com A prime example is Vitamin B1 (Thiamine), which features a thiazole ring and is essential for metabolism. The structural versatility of the thiazole moiety allows it to be a key component in a wide range of therapeutic agents, including antimicrobial (like sulfazole), antiretroviral (e.g., Ritonavir), antifungal (such as Abafungin), and anticancer (e.g., Tiazofurin) drugs. accelachem.com Its derivatives are also explored for anti-inflammatory, antioxidant, and antitubercular activities. The ability of the nitrogen and sulfur heteroatoms to coordinate with metal ions further enhances the therapeutic potential of thiazole-based compounds.

In materials science , thiazole derivatives are increasingly recognized for their utility in creating advanced materials. Their aromatic nature and π-electron delocalization make them suitable for applications in electronics and optics. Thiazole-based polymers have been investigated for their electrical conductivity, with potential uses in electronic devices. Furthermore, their luminescent properties have led to their incorporation into organic light-emitting diodes (OLEDs). Certain thiazole derivatives also function as effective corrosion inhibitors for metals.

Structural Characteristics of 4-(4-Bromomethyl-phenyl)-thiazole as a Unique Halogenated Thiazole Derivative

The structure of this compound is distinguished by three key components: the thiazole ring, the phenyl ring, and the bromomethyl group. This combination results in a molecule with a unique profile of reactivity and potential for further chemical modification.

The phenyl ring attached at the 4-position of the thiazole extends the π-conjugated system of the molecule. Phenyl-thiazole systems are a common motif in pharmacologically active compounds and functional materials.

The bromomethyl group (-CH₂Br) attached to the phenyl ring is a particularly important functional group. It is a potent electrophile, making this position highly reactive towards nucleophiles. This "benzylic" bromide is more reactive than a simple alkyl bromide due to the stabilizing effect of the adjacent phenyl ring on any potential carbocation intermediate formed during nucleophilic substitution reactions. This inherent reactivity makes this compound a valuable synthetic intermediate, allowing for the straightforward introduction of a wide variety of other functional groups.

A closely related compound, 4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole, shares these fundamental structural features, with the addition of a methyl group at the 2-position of the thiazole ring. The fundamental reactivity of the bromomethyl group remains a key characteristic.

Interactive Data Table: Physicochemical Properties of a Related Compound

Below are the physicochemical properties for a similar compound, 4-Bromomethyl-2-(4-bromo-phenyl)-thiazole.

| Property | Value |

| Molecular Formula | C₁₀H₇Br₂NS |

| Molar Mass | 333.04 g/mol |

Data sourced from available chemical literature for a related brominated phenyl-thiazole compound.

Overview of Current Research Trends Pertaining to Bromomethylated Phenyl-Thiazole Systems and their Derivatives

Research involving bromomethylated phenyl-thiazole systems is largely driven by their utility as versatile building blocks in organic synthesis, particularly for the development of novel therapeutic agents and functional materials.

A primary research trend is the use of these compounds as intermediates in the synthesis of more complex molecules. The reactivity of the bromomethyl group is often exploited in the initial steps of a synthetic sequence. For instance, in work aimed at developing novel DNA topoisomerase IB inhibitors, a related intermediate, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, was synthesized. This intermediate was then further reacted to create a library of thiazole-based stilbene (B7821643) analogs with potential anticancer activity. The synthesis involved a sequential bromination, first at the 5-position of the thiazole ring and then at the benzylic position of the methyl group.

Another significant area of research is the development of new therapeutic agents. Phenyl-thiazole derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer properties. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and showed promising antimicrobial and anticancer activities. While not containing a bromomethyl group, this research highlights the therapeutic potential of the 4-phenyl-thiazole scaffold. The development of potent and selective androgen receptor (AR-V7) degraders based on a phenyl thiazole scaffold is another active area of investigation for the treatment of prostate cancer.

The synthesis of these bromomethylated systems themselves is also a subject of research, with efforts focused on developing efficient and scalable methods. The classical Hantzsch thiazole synthesis remains a widely used method for constructing the core thiazole ring.

Research Highlights: Synthesis and Application of Phenyl-Thiazole Derivatives

| Research Area | Key Findings | Reference |

| Anticancer Agents | Thiazole-based stilbene analogs were synthesized from a bromomethylated thiazole intermediate and showed potent DNA topoisomerase IB inhibitory activity. | |

| Antimicrobial and Anticancer Agents | A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant in vitro antimicrobial and anticancer efficacy. | |

| Prostate Cancer Therapy | Phenyl thiazole-based molecules have been developed as potent and selective degraders of the AR-V7 splice variant, a key driver of castration-resistant prostate cancer. | |

| Anti-inflammatory Agents | Substituted phenyl thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. |

Synthetic Routes to this compound: A Review of Methodologies

The synthesis of this compound, a key intermediate in various chemical syntheses, relies on robust and efficient methodologies for both the formation of the core thiazole heterocycle and the specific introduction of the reactive bromomethyl group. This article explores the primary synthetic strategies, focusing on classical and contemporary methods for thiazole ring construction and the distinct approaches for incorporating the essential bromomethylphenyl moiety.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(bromomethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOFEKSKVCMICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 4 4 Bromomethyl Phenyl Thiazole

Reactivity of the Bromomethyl Moiety

The bromomethyl group attached to the phenyl ring is the most reactive site for nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions, making this moiety an excellent electrophilic center for the introduction of various functional groups.

Nucleophilic Substitution Reactions with Diverse Nucleophiles

The benzylic bromide in 4-(4-Bromomethyl-phenyl)-thiazole is highly susceptible to nucleophilic substitution (SN) reactions. This reactivity is exploited to connect the thiazole-phenyl scaffold to a wide array of molecular fragments through the formation of new carbon-heteroatom or carbon-carbon bonds.

Diverse nucleophiles, including amines, phenols, and thiolates, readily displace the bromide ion. For instance, the reaction of 2-bromomethyl-4-bromophenyl isothiocyanate with amines and sodium phenolate proceeds via nucleophilic attack on the isothiocyanate group, followed by cyclization involving the bromomethyl group to form 4H-benzo[e]-1,3-thiazines. While this is an intramolecular example, it highlights the reactivity of the bromomethyl group. In intermolecular reactions, primary and secondary amines, alcohols, and thiols can be effectively alkylated by the bromomethyl group under basic conditions.

Phenols and thiols, particularly in their deprotonated forms (phenolates and thiolates), are excellent nucleophiles for this transformation. The reaction typically proceeds in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a mild base like potassium carbonate (K₂CO₃) to deprotonate the nucleophile. These reactions are generally efficient and lead to the formation of ether and thioether linkages, respectively.

The table below summarizes representative nucleophilic substitution reactions on analogous bromomethyl compounds, illustrating the versatility of this reactive handle.

| Nucleophile | Reagent/Conditions | Product Type | Reference Analogy |

| Phenols | K₂CO₃, Acetone/DMF | Aryl Ethers | |

| Thiols/Thiophenols | Base (e.g., NaH, K₂CO₃) | Thioethers | |

| Amines (Primary/Secondary) | Base (e.g., Et₃N), CH₂Cl₂/DMF | Secondary/Tertiary Amines | |

| Carboxylates | Base, Polar Solvent | Esters | N/A |

This table is illustrative of the types of reactions the bromomethyl moiety can undergo, based on the reactivity of analogous compounds.

Alkylation Reactions (e.g., S-alkylation) with Thiazole (B1198619) Derivatives

The pronounced electrophilicity of the bromomethyl group makes this compound an effective alkylating agent, particularly for sulfur-based nucleophiles (S-alkylation). This reaction is widely used to link the molecule to sulfur-containing heterocycles or thiols.

A key application is the reaction with other thiazole derivatives, such as those bearing a thiol or thione group. For example, compounds containing a 2-mercaptobenzothiazole or a thiazolidine-2-thione moiety can be readily S-alkylated. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion, which then attacks the benzylic carbon, displacing the bromide.

This strategy has been employed in the synthesis of coumarin-thiazole hybrids, where a 4-bromomethylcoumarin is reacted with various heteroaromatic thiols. Analogously, this compound can react with thioamides or thiourea derivatives, leading to the formation of new thiazole-containing assemblies. The reaction of phenacyl bromides (a related class of α-haloketones) with thiosemicarbazide derivatives is a cornerstone of Hantzsch thiazole synthesis, which underscores the high reactivity of carbon-bromine bonds adjacent to an aromatic system towards sulfur nucleophiles.

| Sulfur Nucleophile | Reagent/Conditions | Product Structure | Reference Analogy |

| 2-Mercaptobenzothiazole | K₂CO₃, DMF | Benzothiazolyl-methyl-thioether | |

| 4,5-Dihydrothiazole-2-thiol | Anhydrous K₂CO₃, Ethanol | Thiazolinyl-methyl-thioether | |

| Thiourea | Ethanol, Reflux | Isothiouronium Salt |

This table presents examples of S-alkylation reactions based on analogous bromomethyl compounds.

Chemical Transformations of the Thiazole Core

The thiazole ring itself is an aromatic heterocycle with distinct reactivity patterns. It can undergo both electrophilic and nucleophilic aromatic substitution, although it is generally less reactive than benzene in electrophilic substitutions due to the electron-withdrawing nature of the nitrogen atom.

Electrophilic and Nucleophilic Aromatic Substitutions on the Thiazole Ring

Electrophilic Aromatic Substitution (SEAr): The thiazole ring is relatively resistant to electrophilic attack compared to benzene. When substitution does occur, the position of attack is dictated by the existing substituents. For a 4-phenylthiazole system, the C5 position is the most electron-rich and thus the preferred site for electrophilic substitution. The phenyl group at C4 directs incoming electrophiles primarily to the C5 position of the thiazole ring. Reactions such as nitration, sulfonation, and halogenation, which typically require harsh conditions for unsubstituted thiazole, can be facilitated by activating groups on the ring. For instance, the diazo coupling reaction of 2-amino-4-phenylthiazole with a diazonium salt occurs selectively at the C5 position.

Nucleophilic Aromatic Substitution (SNAr): The thiazole ring is susceptible to nucleophilic attack, particularly when a good leaving group (like a halogen) is present at the C2 position. The electron-deficient nature of the C2 carbon, situated between two heteroatoms, makes it the primary target for nucleophiles. The presence of electron-withdrawing groups on the ring further activates it towards nucleophilic substitution. For example, 2-chloro or 2-bromothiazole derivatives can undergo substitution with various nucleophiles, such as amines or alkoxides, to introduce new functional groups at this position.

| Reaction Type | Reagent | Position of Substitution | Product | Reference Analogy |

| Electrophilic (Diazo Coupling) | Ar-N₂⁺Cl⁻ | C5 | 5-Arylazo-4-phenylthiazole | |

| Nucleophilic (on 2-halo derivative) | Amines (R-NH₂) | C2 | 2-Amino-4-phenylthiazole | |

| Nucleophilic (on 2-halo derivative) | Alkoxides ( |

Construction of Complex Molecular Architectures Utilizing this compound

Integration into Hybrid Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery to develop novel compounds with potentially enhanced therapeutic efficacy. The bromomethyl group in this compound serves as an excellent electrophilic site for linking the thiazole moiety to other heterocyclic systems, such as pyrazoles and triazoles.

The synthesis of these hybrid systems often involves the reaction of this compound with a nucleophilic site on the target heterocycle. For instance, the nitrogen or sulfur atoms in pyrazole or triazole precursors can act as nucleophiles, displacing the bromide ion in an S_N2 reaction.

Pyrazoles: Thiazole-pyrazole hybrids are commonly synthesized through the Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thioamides. researchgate.netekb.eg In a related approach, the pre-formed pyrazole ring containing a nucleophilic group (e.g., a thiol or an amine) can be alkylated using this compound. This strategy allows for the direct connection of the two heterocyclic rings through a methylene bridge.

Triazoles: Similarly, triazole-thiazole hybrids can be prepared by reacting this compound with a triazole derivative bearing a nucleophilic functional group. For example, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are common intermediates where the thiol group can be S-alkylated with this compound in a basic medium. nih.gov This reaction leads to the formation of a stable thioether linkage between the thiazole and triazole rings. The resulting hybrid molecules are investigated for a range of biological activities. nih.govresearchgate.net

| Hybrid System | Synthetic Strategy | Key Reactants | Linkage Type |

| Pyrazole-Thiazole | Alkylation of nucleophilic pyrazole | This compound, Pyrazole with -SH or -NH2 group | Methylene bridge (-CH2-) |

| Triazole-Thiazole | S-alkylation of triazole-thiol | This compound, 4,5-disubstituted-4H-1,2,4-triazole-3-thiol | Thioether (-S-CH2-) |

Coupling Reactions, Including Wittig-Horner Reaction Pathways

The bromomethyl group of this compound is a key functional handle for various coupling reactions, enabling the formation of new carbon-carbon bonds. A significant pathway involves its conversion into an organophosphorus reagent for subsequent use in olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgnih.gov

Wittig-Horner Reaction Pathway: The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This reaction is renowned for producing (E)-alkenes with high selectivity. organic-chemistry.org The derivatization of this compound for this pathway involves two main steps:

Arbuzov Reaction: this compound is reacted with a trialkyl phosphite, such as triethyl phosphite, to form the corresponding diethyl phosphonate ester. This is a classic Arbuzov reaction where the bromide is displaced by the phosphite.

Olefination: The resulting phosphonate is then deprotonated with a base (e.g., NaH, NaOMe) to generate a nucleophilic phosphonate carbanion. This carbanion subsequently reacts with an aldehyde or ketone. The intermediate adduct collapses to form an alkene and a water-soluble phosphate byproduct, which simplifies purification. organic-chemistry.org

This multi-step strategy effectively converts the bromomethyl group into a vinyl group, linking the this compound core to another molecule via a carbon-carbon double bond. This is a powerful tool for extending the conjugation of the system or for introducing new functional groups.

| Reaction Stage | Description | Reactants | Product |

| Step 1: Arbuzov Reaction | Formation of phosphonate ester | This compound, Triethyl phosphite | Diethyl (4-(4-thiazolyl)benzyl)phosphonate |

| Step 2: Deprotonation | Generation of phosphonate carbanion | Diethyl (4-(4-thiazolyl)benzyl)phosphonate, Base (e.g., NaH) | Phosphonate carbanion |

| Step 3: Olefination | Reaction with a carbonyl compound | Phosphonate carbanion, Aldehyde or Ketone (R-CHO) | (E)-4-(4-(2-R-vinyl)phenyl)thiazole |

Cycloaddition Reactions (e.g., Diels-Alder) Involving Thiazole-Derived Intermediates

While the thiazole ring itself is aromatic and generally unreactive as a diene in Diels-Alder reactions, derivatization of this compound can generate reactive intermediates capable of participating in various cycloaddition reactions.

Diels-Alder Reaction: A viable strategy to engage the thiazole moiety in a Diels-Alder [4+2] cycloaddition is to first introduce a diene system. The reactive bromomethyl group can be utilized to synthesize a 4-alkenyl-thiazole derivative. For instance, a Wittig or Wittig-Horner reaction as described above can be used to install a vinyl group, or a longer conjugated system, attached to the phenyl ring. More directly, the bromomethyl group could be converted to an alkenyl group. Research has shown that 4-alkenylthiazoles can act as dienes in Diels-Alder reactions, where the C4-C5 double bond of the thiazole ring and the adjacent side-chain double bond participate in the cycloaddition with a dienophile. nih.gov This reaction can lead to the formation of complex fused ring systems, such as tetrahydrobenzothiazoles. nih.gov

Other Cycloaddition Reactions: Thiazole derivatives can also participate in other types of cycloadditions.

[2+2] Photocycloaddition: Certain thiazole derivatives, such as 5(4H)-thiazolones, can undergo [2+2] photocycloaddition reactions to form cyclobutane rings. nih.govacs.org This suggests that derivatizing this compound into a suitable thiazolone intermediate could open pathways to novel spirocyclic or fused-ring systems.

[3+2] Cycloaddition: Thiazolium salts can undergo efficient asymmetric [3+2] cycloaddition reactions with various electron-deficient components. rsc.org The bromomethyl group of the parent compound could be used to anchor the molecule to a solid support or another reactive partner before or after the formation of a thiazolium ylide intermediate, which then participates in the cycloaddition.

These cycloaddition strategies highlight the potential of this compound as a scaffold for creating structurally complex and diverse molecules through strategic derivatization of the bromomethyl group to generate a reactive intermediate.

| Cycloaddition Type | Derivatization Strategy | Reactive Intermediate | Potential Product |

| Diels-Alder [4+2] | Conversion of bromomethyl to an alkenyl group | 4-(4-alkenyl-phenyl)-thiazole | Fused polycyclic systems (e.g., Tetrahydrobenzothiazoles) |

| Photocycloaddition [2+2] | Conversion to a 5(4H)-thiazolone derivative | 4-Arylidene-5(4H)-thiazolone | Cyclobutane derivatives |

| Dipolar Cycloaddition [3+2] | Formation of a thiazolium salt/ylide | Thiazolium ylide | Pyrrolo-thiazole systems |

Spectroscopic and Structural Elucidation of 4 4 Bromomethyl Phenyl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR provides information about the different types of protons present in a molecule and their neighboring environments. In the case of 4-(4-bromomethyl-phenyl)-thiazole, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the thiazole (B1198619) ring, the phenyl ring, and the bromomethyl group.

The protons on the thiazole ring typically appear as distinct signals. For instance, in unsubstituted thiazole, the protons at positions 2, 5, and 4 resonate at approximately 8.89 ppm, 7.99 ppm, and 7.44 ppm, respectively, in CDCl₃. chemicalbook.com The chemical shifts of these protons in this compound and its derivatives will be influenced by the electronic effects of the substituents.

The protons of the para-substituted phenyl ring usually appear as two doublets in the aromatic region of the spectrum, a pattern characteristic of an AA'BB' spin system. The protons of the bromomethyl (-CH₂Br) group are expected to resonate as a singlet in the upfield region, typically around 4.5 ppm. The exact chemical shift can vary depending on the solvent and the electronic nature of the rest of the molecule.

Table 1: Representative ¹H NMR Data for Thiazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazole (in CDCl₃) chemicalbook.com | H-2 | 8.89 |

| H-5 | 7.99 | |

| H-4 | 7.44 | |

| 2-Amino-4-phenylthiazole researchgate.net | Aromatic H | 7.1-7.8 (multiplet) |

| Thiazole H-5 | 6.7 (singlet) | |

| NH₂ | 5.3 (broad singlet) | |

| 1-Benzyl-4-(4-methoxy-phenyl)-1H-1,2,3-triazole rsc.org | Aromatic H | 6.92-7.74 (multiplet) |

| CH₂ | 5.57 (singlet) | |

| OCH₃ | 3.83 (singlet) |

This table presents a selection of ¹H NMR data for related structures to illustrate typical chemical shift ranges. The exact values for this compound would require experimental determination.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the spectrum would show signals for the two carbons of the thiazole ring, the six carbons of the phenyl ring (four of which are unique due to symmetry), and the carbon of the bromomethyl group. The chemical shifts of the thiazole carbons are characteristic; for example, in 2-amino-4-phenylthiazole, the thiazole carbons C2, C4, and C5 appear at approximately 168.8, 150.2, and 101.9 ppm, respectively. asianpubs.org The carbons of the phenyl ring will have distinct chemical shifts influenced by the thiazole and bromomethyl substituents. The bromomethyl carbon is expected to appear at a relatively high field, typically around 30-40 ppm.

Table 2: Representative ¹³C NMR Data for Thiazole and Benzene Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Amino-4-phenylthiazole asianpubs.org | C2 (Thiazole) | 168.8 |

| C4 (Thiazole) | 150.2 | |

| C5 (Thiazole) | 101.9 | |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole rsc.org | Aromatic/Triazole C | 119.1-148.1 |

| CH₂ | 54.0 | |

| CH₃ | 21.1 | |

| 4-Bromothiophenol chemicalbook.com | C-Br | 120.0 (approx.) |

| C-SH | 130.0 (approx.) | |

| Other Aromatic C | 132.0 (approx.) |

This table provides illustrative ¹³C NMR data from related compounds. Precise assignments for this compound would be determined experimentally.

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, DEPT) for Detailed Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connection between the phenyl ring, the thiazole ring, and the bromomethyl group. For example, a correlation would be expected between the bromomethyl protons and the ipso-carbon of the phenyl ring.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would clearly identify the bromomethyl carbon as a CH₂ group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show:

C-H stretching vibrations for the aromatic protons (typically above 3000 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹).

C=C and C=N stretching vibrations from the phenyl and thiazole rings in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations within the thiazole ring. researchgate.net

C-Br stretching vibration from the bromomethyl group, which typically appears in the fingerprint region (below 800 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C=N (Thiazole) | Stretching | 1500 - 1650 |

| C-N (Thiazole) researchgate.net | Stretching | 1266 - 1382 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the M⁺ peak would be observed.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for thiazole derivatives can involve the cleavage of the thiazole ring or the loss of substituents. researchgate.netsapub.org For this compound, likely fragmentation would include the loss of a bromine radical (•Br) or the entire bromomethyl group (•CH₂Br), leading to significant fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

|---|---|---|

| [M]⁺ | 253 | Molecular Ion |

| [M+2]⁺ | 255 | Isotopic peak due to ⁸¹Br |

| [M-Br]⁺ | 174 | Loss of Bromine radical |

| [M-CH₂Br]⁺ | 160 | Loss of Bromomethyl radical |

This table shows predicted m/z values. Actual fragmentation patterns would be confirmed by experimental data.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray diffraction analysis of a single crystal can determine the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

For a crystalline derivative of this compound, X-ray crystallography could confirm the planar nature of the thiazole and phenyl rings and the dihedral angle between them. mdpi.com It would also provide precise measurements of the C-Br bond length and the geometry of the bromomethyl group. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as halogen bonding or π-π stacking, which influence the solid-state properties of the compound. researchgate.net The successful growth of a suitable single crystal is a prerequisite for this powerful analytical technique. nih.govnih.govmdpi.com

Elemental Analysis for Empirical Formula Validation

The empirical formula of this compound is C10H8BrNS. The calculated elemental composition for this formula is:

Carbon (C): 47.26%

Hydrogen (H): 3.17%

Nitrogen (N): 5.51%

Sulfur (S): 12.62%

For instance, in the synthesis of various thiazole derivatives, researchers routinely perform elemental analysis. Although the specific numerical data for a broad range of individual compounds are often presented in supplementary materials rather than the main body of a publication, the consistent reporting of "satisfactory elemental analysis" underscores the reliability of this technique in confirming the chemical formulas of these complex heterocyclic structures.

The table below illustrates the kind of data typically generated for derivatives of this compound, showcasing the expected close match between calculated and found values.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound | C₁₀H₈BrNS | C | 47.26 | - |

| H | 3.17 | - | ||

| N | 5.51 | - | ||

| S | 12.62 | - | ||

| Hypothetical Derivative 1: 2-Amino-4-(4-bromomethyl-phenyl)-thiazole | C₁₀H₉BrN₂S | C | 44.62 | 44.58 |

| H | 3.37 | 3.41 | ||

| N | 10.41 | 10.38 | ||

| S | 11.91 | 11.87 | ||

| Hypothetical Derivative 2: 4-(4-Bromomethyl-phenyl)-2-methylthiazole | C₁₁H₁₀BrNS | C | 49.26 | 49.30 |

| H | 3.76 | 3.72 | ||

| N | 5.22 | 5.25 | ||

| S | 11.96 | 11.99 |

Note: The data for the hypothetical derivatives is illustrative to demonstrate the nature of elemental analysis results and does not represent actual experimental findings from a specific cited source.

The validation of the empirical formula through elemental analysis is a critical checkpoint in the synthesis and characterization of this compound and its derivatives. It provides the foundational evidence upon which further spectroscopic and structural analysis is built, ensuring the purity and correct identity of the synthesized compounds for their potential applications in various fields of chemical science.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Molecules

The presence of a reactive bromomethyl group makes 4-(4-Bromomethyl-phenyl)-thiazole an excellent starting material for the construction of more complex heterocyclic systems. This reactivity allows for a variety of chemical transformations, enabling the introduction of the thiazole (B1198619) moiety into larger molecular frameworks. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. ossila.comapolloscientific.co.uk The thiazole ring itself is a "privileged scaffold," meaning it is a common structural feature in many biologically active compounds. researchgate.net

The synthesis of complex molecules often involves multi-step reactions. For instance, the bromomethyl group can be readily converted to other functional groups, facilitating the linkage of the thiazole unit to other molecular components. This adaptability is crucial for building libraries of diverse compounds for screening in drug discovery and other research areas.

One notable application is in the synthesis of thiazole-based stilbene (B7821643) analogs. nih.gov In these syntheses, a related compound, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, is used, highlighting the importance of the bromomethyl group in facilitating the necessary chemical reactions to build the final stilbene-like structure. nih.gov Another example involves the generation of a thiazole o-quinodimethane intermediate from 4-(bromomethyl)-5-(dibromomethyl)thiazole, which can then be trapped with various dienophiles to create complex, multi-ring systems like 4,5-dihydrobenzothiazoles. consensus.app

Development of Novel Thiazole-Based Scaffolds for Chemical Biology

The thiazole nucleus is a cornerstone in the development of new therapeutic agents due to its presence in a wide array of pharmacologically active molecules. researchgate.netnih.gov The ability to easily modify this compound allows for the systematic exploration of structure-activity relationships, a key process in medicinal chemistry. By attaching different chemical groups to the core thiazole structure, researchers can fine-tune the biological activity of the resulting molecules.

Thiazole derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov For example, novel 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their potential as both antimicrobial and anticancer agents. nih.gov The synthesis of these derivatives often starts with a precursor like p-bromoacetophenone, which is then cyclized to form the core thiazole structure. nih.gov This core can then be further modified to produce a range of compounds for biological testing. nih.gov

The development of bis-thiazole scaffolds linked to other heterocyclic cores, such as quinoxaline (B1680401) or thienothiophene, has also been an active area of research. nih.gov These hybrid molecules are designed to combine the beneficial properties of each component, potentially leading to enhanced biological activity. nih.gov The synthesis of these complex structures often involves the reaction of a bromoacetyl derivative with a thiosemicarbazone precursor. nih.gov

Exploration in Materials Science Research

Beyond its applications in the life sciences, the thiazole moiety is also being explored for its potential in materials science. The electronic and optical properties of thiazole-containing compounds make them attractive candidates for the development of novel functional materials.

Investigation for Potential Electronic and Optical Properties

The inherent electronic nature of the thiazole ring, with its electron-poor C2 and electron-rich C5 positions, can significantly influence the electronic properties of molecules in which it is incorporated. nycu.edu.tw This has led to investigations into thiazole-containing molecules for applications in nonlinear optics, where materials with large hyperpolarizabilities are sought after for technologies like telecommunications and optical computing. nycu.edu.tw The arrangement of the thiazole ring within a molecule can dramatically affect these properties. nycu.edu.tw

Furthermore, thiazolo[5,4-d]thiazole (B1587360) (TTz), a fused-ring system containing two thiazole rings, has shown remarkable photophysical properties. charlotte.edursc.orgnih.gov These materials are being studied for their potential use in solid-state photonic and fluorescence-based optical devices. rsc.orgnih.gov The rigid and planar structure of the TTz core, along with its extended π-conjugation, makes it suitable for high-efficiency chromogenic systems. charlotte.edu These materials can exhibit tunable fluorescence, spanning the visible spectrum from orange-red to blue, depending on their crystal packing. rsc.org

Design of Functional Materials with Tailored Characteristics

The versatility of thiazole chemistry allows for the design of functional materials with specific, tailored characteristics. By strategically modifying the chemical structure, researchers can influence properties such as solubility, thermal stability, and electronic behavior. For instance, the functionalization of thiazolo[5,4-d]thiazole with different alkyl appendages has been shown to modulate the structural organization and photophysical properties of the resulting materials. rsc.org

This ability to fine-tune properties is crucial for creating materials for specific applications. Thiazole-based materials are being investigated for their potential in a variety of advanced technologies, including organic semiconductors and sensors. ossila.com The development of chromogenic materials, which change their optical properties in response to external stimuli, is another exciting area of research where thiazole-based compounds are showing promise. charlotte.edu

Exploration of Biological Activities of 4 4 Bromomethyl Phenyl Thiazole Derivatives: in Vitro and Mechanistic Perspectives Excluding Clinical Studies

Anticancer Research (In Vitro Studies)

The quest for novel and more effective anticancer agents has led to the extensive investigation of 4-(4-Bromomethyl-phenyl)-thiazole derivatives. In vitro studies have demonstrated their potential to combat various cancer cell lines through cytotoxic actions and interference with crucial cellular processes.

Evaluation of Cytotoxicity Against Various Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of these thiazole (B1198619) derivatives against a range of human cancer cell lines. The MTT assay and the Sulforhodamine B (SRB) colorimetric assay are commonly employed methods to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth.

Notably, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and tested for their anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF-7). nih.gov One compound in this series, designated as p2, demonstrated notable cytotoxicity with an IC50 value of 10.5 μM, which is comparable to the standard drug 5-fluorouracil (B62378) (IC50 = 5.2 μM). nih.gov Further studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives also identified compounds d6 and d7 as highly active against the MCF-7 cell line. nih.gov

In another study, a series of thiazole-based stilbene (B7821643) analogs were evaluated for their cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines. nih.gov The majority of these compounds displayed high cytotoxicity, with IC50 values in the micromolar range. nih.gov Specifically, compounds 8 and (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (11) were the most potent, with IC50 values of 0.78 and 0.62 μM against MCF-7 and HCT116 cells, respectively. nih.gov

The antiproliferative activity of newly synthesized thiazole derivatives was also assessed against MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com Compound 4c, in particular, exhibited potent cytotoxic activity with IC50 values of 2.57 ± 0.16 μM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively, which were comparable to the standard drug Staurosporine. mdpi.com Another compound, 4b, which features a bromide substitution, showed moderate activity. mdpi.com

Furthermore, a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives were synthesized and evaluated against SKNMC (neuroblastoma), Hep-G2, and MCF-7 cell lines. nih.gov Compound 4c, containing a para-nitro group, was the most cytotoxic against the SKNMC cell line (IC50 = 10.8 ± 0.08 µM), while compound 4d, with a meta-chlorine, was most effective against the Hep-G2 cell line (IC50 = 11.6 ± 0.12 µM). nih.gov The MCF-7 cell line proved to be the most resistant to this particular series of compounds. nih.gov

A series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were screened for their cytotoxic activity against four human cancer cell lines: HepG2, MCF-7, HCT116, and HeLa. nih.gov Compounds 5c, 6d, 7c, 8, and 9a,b demonstrated superior activity against the tested cell lines, with IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM. nih.gov

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| p2 | MCF-7 (Breast) | 10.5 | nih.gov |

| d6 & d7 | MCF-7 (Breast) | Highly Active | nih.gov |

| 8 | MCF-7 (Breast) | 0.78 | nih.gov |

| 11 | HCT116 (Colon) | 0.62 | nih.gov |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | mdpi.com |

| 4b | HepG2 (Liver) | 51.7 ± 3.13 | mdpi.com |

| 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | nih.gov |

| 4d | Hep-G2 (Liver) | 11.6 ± 0.12 | nih.gov |

| 5c, 6d, 7c, 8, 9a,b | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | nih.gov |

Elucidation of Molecular Mechanisms of Action (e.g., Topoisomerase Inhibition, Tubulin Polymerization Inhibition)

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards several key cellular targets, including topoisomerases and tubulin.

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. Their inhibition can lead to catastrophic DNA damage and cell death. A series of thiazole-based stilbene analogs were designed and evaluated for their ability to inhibit DNA topoisomerase IB (Top1). nih.gov One of these compounds, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8), was identified as a potent Top1 inhibitor, with activity comparable to the well-known Top1 inhibitor, camptothecin (B557342) (CPT). nih.gov

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. Several this compound derivatives have been shown to interfere with tubulin polymerization.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART agents) were found to exert their anticancer activity through the inhibition of tubulin polymerization. nih.gov This mechanism of action was a significant finding from the structural modification of a lead compound series. nih.gov

Further investigations into a novel series of thiazole-naphthalene derivatives revealed that the most active compound, 5b, significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM. nih.gov This was more potent than the standard drug colchicine (B1669291) (IC50 = 9.1 μM). nih.gov

In another study, a new series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov The most active cytotoxic compounds were further tested for their ability to inhibit tubulin polymerization. Compounds 5c, 7c, and 9a were found to remarkably inhibit this process, with IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 μM, respectively. nih.gov Notably, the activity of compounds 7c and 9a exceeded that of the reference drug combretastatin (B1194345) A-4. nih.gov

In Vitro Structure-Activity Relationships Correlating Structural Modifications to Anticancer Potential

The systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) that govern their anticancer potential.

For the 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of an electron-withdrawing group at the para-position of the phenyl ring attached to the thiazole ring was found to be beneficial for anticancer activity. nih.gov The introduction of different substitutions on the 2-(4-hydroxybenzylidene) moiety of thiazole derivatives was shown to either increase or decrease the cytotoxic activity, highlighting the sensitivity of the structure to modification. mdpi.com For instance, compound 4c, with its specific substitution pattern, demonstrated the best cytotoxic activity against MCF-7 and HepG2 cells. mdpi.com

In the case of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the position of substituents on the phenyl ring played a critical role. nih.gov A nitro group at the para position of the phenyl ring resulted in the highest cytotoxicity against the SKNMC cell line, while moving it to the meta position was detrimental to its activity. nih.gov Conversely, for the Hep-G2 cell line, an ortho-positioned nitro substituent was most effective. nih.gov

The development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) involved modifications of three distinct rings ("A", "B", and "C") and the linker connecting them. nih.gov These structural changes led to a significant improvement in antiproliferative activity against melanoma and prostate cancer cells, moving from the micromolar to the low nanomolar range compared to the parent compounds. nih.gov

Antimicrobial Research (In Vitro Studies)

In addition to their anticancer properties, derivatives of this compound have demonstrated promising in vitro activity against a variety of microbial pathogens, including both bacteria and fungi.

Assessment of Antibacterial Activity Against Bacterial Strains

The antibacterial potential of these thiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial efficacy.

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that compounds p2, p3, p4, and p6 exhibited promising antibacterial activity. nih.gov Specifically, compound p2 showed an MIC of 16.1 µM against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov Compound p4 was potent against Bacillus subtilis with an MIC of 28.8 µM. nih.gov

Another investigation focused on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, where compounds d1, d2, and d3 displayed promising antimicrobial activity. nih.gov The presence of an electron-withdrawing group at the para-position of the phenyl nucleus attached to the thiazole ring was noted to contribute to good antibacterial activity. nih.gov

Furthermore, a series of new derivatives derived from 2-amino-4-(4-bromophenyl)thiazole (B182969) were screened for their antibacterial activity against four Gram-positive and four Gram-negative bacteria. researchgate.netresearchgate.net Among the synthesized compounds, derivative (8f) showed moderate antibacterial activity against two of the Gram-positive strains. researchgate.netresearchgate.net

Table 2: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| p2 | Staphylococcus aureus | 16.1 | nih.gov |

| p2 | Escherichia coli | 16.1 | nih.gov |

| p4 | Bacillus subtilis | 28.8 | nih.gov |

| d1, d2, d3 | Various bacteria | Promising Activity | nih.gov |

| 8f | Gram-positive bacteria | Moderate Activity | researchgate.netresearchgate.net |

Evaluation of Antifungal Activity Against Fungal Species

The antifungal properties of this compound derivatives have also been a subject of investigation, with studies assessing their efficacy against various fungal species.

In the study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, compound p6 displayed significant antifungal activity against Candida albicans with an MIC of 15.3 µM, while compound p3 was most potent against Aspergillus niger with an MIC of 16.2 µM. nih.gov These activities were comparable to the standard antifungal drug fluconazole. nih.gov

The N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives d1, d2, and d3 also showed promising antifungal activity. nih.gov Additionally, in the series of derivatives from 2-amino-4-(4-bromophenyl)thiazole, compound (8f) exhibited slight antifungal activity against Candida albicans. researchgate.netresearchgate.net

Table 3: In Vitro Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Species | MIC (µM) | Reference |

|---|---|---|---|

| p6 | Candida albicans | 15.3 | nih.gov |

| p3 | Aspergillus niger | 16.2 | nih.gov |

| d1, d2, d3 | Various fungi | Promising Activity | nih.gov |

| 8f | Candida albicans | Slight Activity | researchgate.netresearchgate.net |

In Vitro Structure-Activity Relationships in Antimicrobial Potential

The antimicrobial activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been a subject of significant research, with studies revealing important structure-activity relationships (SAR) that govern their efficacy against various microbial strains. These investigations, conducted through in vitro assays, have highlighted the impact of different substituents on the thiazole core, providing a roadmap for the design of more potent antimicrobial agents.

A key area of exploration has been the modification of the 2-amino group of the thiazole ring. For instance, the synthesis of Schiff bases by reacting 4-(4-bromophenyl)thiazol-2-amine with various aromatic aldehydes has yielded compounds with notable antimicrobial profiles. nih.gov The nature and position of substituents on the aromatic aldehyde play a crucial role in modulating the biological activity. nih.gov

For example, derivatives incorporating a hydroxyl group (-OH) at the para position of the phenyl ring have demonstrated promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The presence of an electron-donating group like dimethylamino (-N(CH₃)₂) has also been shown to confer potent antifungal activity against species such as Aspergillus niger. nih.gov Conversely, other substitutions might lead to more specific activity; for instance, a particular derivative showed potent antibacterial activity against Bacillus subtilis. nih.gov

The antifungal potential is also significantly influenced by the substitution pattern. A derivative was found to exhibit significant antifungal activity against Candida albicans, comparable to the standard drug fluconazole. nih.gov These findings underscore the principle that electron-withdrawing or electron-donating groups on the phenyl ring attached to the thiazole nucleus can significantly influence the antimicrobial spectrum and potency. nih.govnih.gov

Further SAR studies on related thiazole derivatives have reinforced these observations. For instance, in a series of 4-(p-halophenyl)-thiazolyl compounds, the presence of a chloro substituent was found to be favorable for antibacterial activity, whereas a bromo substituent led to inactivation of the compounds. mdpi.com This highlights the subtle yet critical role of the type of halogen atom at the para position of the phenyl ring.

These in vitro studies collectively demonstrate that the antimicrobial activity of this compound derivatives can be finely tuned by strategic structural modifications. The electronic properties and steric factors of the substituents on the phenyl ring and other linked heterocyclic systems are key determinants of their antimicrobial potential. nih.govnih.govmdpi.com

Interactive Data Table: In Vitro Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

| Compound ID | Substituent on Phenyl Ring | Target Organism | Activity |

| p2 | 4-OH | S. aureus, E. coli | Promising Antibacterial |

| p3 | 4-N(CH₃)₂ | A. niger | Potent Antifungal |

| p4 | Not specified in provided text | B. subtilis | Potent Antibacterial |

| p6 | Not specified in provided text | C. albicans | Significant Antifungal |

Antiviral Research (In Vitro Studies)

The thiazole nucleus is a recognized pharmacophore in several clinically used antiviral drugs, such as ritonavir. nih.gov This has spurred interest in exploring the antiviral potential of its derivatives, including those related to this compound. In vitro studies have shown that thiazole derivatives can inhibit a broad range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C viruses, bovine viral diarrhea virus, and chikungunya virus. nih.govresearchgate.net

While direct in vitro antiviral data for this compound itself is not extensively detailed in the provided search results, the broader class of thiazole derivatives has shown promise. For instance, certain thiazole-based compounds have been investigated as inhibitors of viral enzymes that are crucial for replication. dntb.gov.ua A study on 4-methyl-5-(3-phenylacryloyl)thiazoles demonstrated their inhibitory activity against influenza neuraminidase, a key enzyme for the release of new virus particles from infected cells. dntb.gov.ua The structure-activity relationship analysis from this study revealed that the presence of an amide group on the thiazole and a mono-hydroxyl group at the 4-position of the phenyl ring were beneficial for activity. dntb.gov.ua

Furthermore, in the context of the SARS-CoV-2 pandemic, thiazole-based derivatives have been designed and evaluated as inhibitors of the main protease (Mpro or 3CLpro), an essential enzyme for viral replication. researchgate.net N-(substituted-thiazol-2-yl)cinnamamide analogs have shown inhibitory activity against the SARS-CoV-2 main protease in vitro. researchgate.net These findings suggest that the thiazole scaffold can serve as a valuable template for the development of novel antiviral agents. The bioactive molecules identified in these studies can act as lead structures for further optimization to achieve potent and selective antiviral activity. nih.gov

Antiparasitic Research (In Vitro Studies)

Leishmanicidal Activity Evaluation

In vitro studies have demonstrated the potential of thiazole derivatives as leishmanicidal agents. Research on 4-(4-chlorophenyl)thiazole compounds, which are structurally related to the subject compound, has shown activity against different forms of Leishmania amazonensis. scielo.brnih.gov These compounds exhibited IC50 values ranging from 19.86 to 200 µM against the promastigote form of the parasite. scielo.brnih.gov Against the intracellular amastigote form, the IC50 values were generally higher, ranging from 101 to over 200 µM. scielo.brnih.gov

The leishmanicidal activity of thiazole derivatives is influenced by the nature of the substituents on the thiazole and phenyl rings. For instance, studies on 4-phenyl-1,3-thiazol-2-amine derivatives have reported a wide range of IC50 values against Leishmania amazonensis promastigotes, indicating the significant impact of structural modifications. scielo.br Similarly, 1,3-thiazole and 4-thiazolidinone (B1220212) ester derivatives have shown varying degrees of activity against Leishmania infantum and Leishmania amazonensis promastigotes. scielo.br These findings suggest that the thiazole scaffold is a promising starting point for the development of new leishmanicidal drugs. scielo.brnih.gov

Trypanocidal Activity Evaluation

The trypanocidal potential of thiazole derivatives has also been investigated in vitro. The same series of 4-(4-chlorophenyl)thiazole compounds mentioned above demonstrated notable activity against Trypanosoma cruzi, the causative agent of Chagas disease. scielo.brnih.gov These compounds showed better results against T. cruzi compared to Leishmania, with IC50 values ranging from 1.67 to 100 µM against the trypomastigote form. scielo.brnih.gov For the amastigote form of T. cruzi, the IC50 values ranged from 1.96 to over 200 µM. scielo.brnih.gov

These results highlight the potential of thiazole compounds as future antiparasitic agents, with some derivatives showing promising activity against both Leishmania and Trypanosoma species. scielo.brnih.gov The data underscores the importance of further research to optimize the structure of these compounds to enhance their efficacy and selectivity against these parasites.

Interactive Data Table: In Vitro Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives

| Parasite | Form | IC50 Range (µM) |

| Leishmania amazonensis | Promastigote | 19.86 - 200 |

| Leishmania amazonensis | Amastigote | 101 - >200 |

| Trypanosoma cruzi | Trypomastigote | 1.67 - 100 |

| Trypanosoma cruzi | Amastigote | 1.96 - >200 |

Antioxidant Activity (In Vitro Studies)

Thiazole derivatives have been evaluated for their antioxidant properties in various in vitro assays. medmedchem.com A preliminary in vitro study on 4-(4-chlorophenyl)thiazole compounds indicated that they possess moderate to low antioxidant activity. nih.govresearchgate.net

Other studies on different series of thiazole derivatives have also reported antioxidant potential. For example, newly synthesized 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives were evaluated for their antioxidant qualities, with one compound showing notable superoxide (B77818) anion scavenging activity. medmedchem.com Similarly, the antioxidant activity of 3-(2-benzothiazolyl)thiazole derivatives has been assessed using spectrophotometric methods, revealing that the synthesized compounds exhibited strong antioxidant activity. medmedchem.com

Other Investigated Biological Potentials (In Vitro)

Beyond the aforementioned activities, in vitro studies have revealed other biological potentials of thiazole derivatives.

Anticancer Activity: A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for their in vitro anticancer activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov One compound, in particular, exhibited significant anticancer activity, with an IC50 value of 10.5 μM, which was comparable to the standard drug 5-fluorouracil. nih.gov

Acetylcholinesterase Inhibitory Activity: In the context of Alzheimer's disease research, nineteen new thiazole-based derivatives were synthesized and evaluated for their in vitro acetylcholinesterase (AChE) inhibitory activity. nih.gov Two compounds showed potent AChE inhibitory activities with IC50 values of 103.24 nM and 108.94 nM. nih.gov Several other derivatives displayed moderate activity. nih.gov These compounds are considered potential lead structures for the development of new AChE inhibitors. nih.gov

Anticonvulsant Activity

Thiazole-containing compounds have been a subject of interest in the development of new anticonvulsant therapies. The core structure is recognized as a key pharmacophore that can interact with biological targets to mitigate seizure activity. Research into derivatives of the thiazole family has shown promising results in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.com

A number of thiazole derivatives have demonstrated notable anticonvulsant effects. For instance, a series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole derivatives were synthesized and evaluated for their anticonvulsant properties. researchgate.net Among these, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole emerged as a compound with selective protection against MES-induced seizures. researchgate.net Another compound from this series, 6-(4-propoxyphenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole, was found to be active in both the MES and scPTZ models. researchgate.net

Mechanistic studies suggest that the anticonvulsant action of some thiazole derivatives may involve the modulation of GABA receptors and the blockage of sodium channels. nih.gov The structural features of these molecules, including a hydrophobic unit and electron donor groups, are thought to be crucial for their biological activity. researchgate.net The incorporation of a thiazole ring into other heterocyclic structures, such as thiazolidinones, has also yielded potent anticonvulsant agents. mdpi.com For example, certain thiazole-bearing 4-thiazolidinones have shown significant anticonvulsant properties in both PTZ and MES models, suggesting a mixed mechanism of action that enhances GABAergic inhibition and reduces neuronal excitation by blocking sodium channels. mdpi.com

Interactive Table: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| 6-(4-Fluorophenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole | MES | 49.1 | 94.1 | 1.9 |

Anti-inflammatory Potential

The thiazole scaffold is also a promising framework for the development of novel anti-inflammatory agents. researchgate.net Derivatives of thiazole have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netfrontiersin.org The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with the arachidonic acid pathway, which is responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net

In vitro studies have demonstrated the anti-inflammatory potential of various thiazole derivatives. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and shown to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated RAW264.7 cells. rsc.org One compound in this series exhibited particularly potent anti-inflammatory activity. rsc.org

Furthermore, research into 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has identified compounds with significant inhibitory effects on COX-1, COX-2, and 5-LOX enzymes. frontiersin.org Molecular docking studies have supported these findings, indicating that these compounds can effectively bind to the active sites of these enzymes. frontiersin.org The structural and functional characteristics of thiazole derivatives make them attractive candidates for the development of new anti-inflammatory therapies. asianpubs.org

Interactive Table: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

| Compound Class | Assay | Target | Key Findings |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced inflammation in RAW264.7 cells | NO, IL-6, TNF-α | Effective inhibition of pro-inflammatory cytokine production. |

Future Research Directions and Overarching Challenges

Development of Novel and Sustainable Synthetic Routes for Substituted Thiazoles

A primary challenge in chemical synthesis is the development of environmentally benign and efficient methodologies. Research is increasingly focused on "green" synthetic routes for thiazole (B1198619) derivatives to minimize hazardous waste and improve cost-effectiveness. nih.gov Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, the use of green solvents, and mechanochemistry are being employed to achieve these goals. nih.govnih.gov For instance, the use of hexafluoroisopropanol (HFIP), a recyclable and recoverable polar solvent, has been shown to facilitate a wide spectrum of reactions, often without the need for extensive purification. rsc.org

Catalysis plays a pivotal role in modern synthesis. Researchers are exploring novel catalytic systems, such as the use of Calcium(II) catalysts to produce thiazoles from propargyl alcohols and thioamides. acs.org The development of eco-friendly biopolymeric basic catalysts, like chitosan-grafted-poly(vinylpyridine), further highlights the shift towards sustainability in the synthesis of new thiazole derivatives. nih.gov One-pot, multi-component reactions, where multiple chemical bonds are formed in a single sequence, represent another efficient strategy for constructing complex thiazole structures from simple precursors, reducing time, energy, and waste. nih.gov The oldest and most widely known method for thiazole ring synthesis remains the Hantzsch synthesis, which involves the cyclization reaction between alpha-halocarbonyl compounds and compounds containing an N-C-S fragment, such as thioamides or thiourea. nih.gov

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations

Understanding the intrinsic reactivity of the thiazole ring is crucial for developing new synthetic applications. The thiazole nucleus possesses an acidic proton at the C-2 position, making it a highly reactive synthon for creating a diverse array of new chemical entities. nih.gov Theoretical studies using quantum chemical descriptors and density functional theory (DFT) are being used to predict and understand the reactivity of different positions on the thiazole ring toward nucleophilic and electrophilic attack. researchgate.net

Beyond theoretical predictions, experimental work continues to uncover new transformations. For example, an unexpected reduction of a bromine atom at the 5-position of a thiazole ring was observed during an Arbuzov reaction, revealing a previously unknown reactivity pathway for this class of compounds. nih.gov Thiazoles and their precursors, such as thiazolines, are also valuable reagents for synthesizing other classes of compounds, including carbonyls and β-amino thiols. rsc.org Furthermore, certain thiazole salts have found utility as catalysts in organic reactions like the Stetter and benzoin (B196080) condensations, expanding their role from being merely a structural core to an active participant in chemical transformations. tandfonline.com

Advanced Design of Derivatized Compounds with Enhanced Specificity and Potency

A major focus of future research is the rational design of thiazole derivatives with improved biological activity and target specificity. nih.gov This is often achieved by creating "hybrid structures" that combine the thiazole core with other pharmacologically active nuclei to enhance or modulate their effects. nih.gov This approach aims to generate new molecules with improved potency, lower toxicity, and a more desirable pharmacokinetic profile. researchgate.net

The design process is heavily reliant on understanding structure-activity relationships (SAR). For example, by synthesizing and testing a series of thiazole derivatives, researchers have identified compounds that act as potent inhibitors of specific biological targets, such as the bacterial enzyme FabH. nih.gov In other studies, thiazole-fused bisnoralcohol derivatives were designed with the expectation that the primary alcohol group would increase solubility and favorable pharmacological properties compared to earlier iterations. acs.org Specific derivatives have been designed as potential anticancer agents by targeting proteins like Bcl-2 and fibroblast growth factor receptor 1 (FGFR1), or as inhibitors of DNA topoisomerase IB. nih.govnih.govnih.gov

Integration of Multidisciplinary Approaches, Including Advanced Computational and Experimental Methodologies

The synergy between computational and experimental methods has become indispensable in modern chemical research. nih.gov In silico techniques are now routinely used to accelerate the discovery and optimization of new thiazole-based compounds. nih.gov This multidisciplinary approach begins with the virtual design of hundreds of molecules, which are then subjected to rigorous computational evaluation, including molecular docking, pharmacophore modeling, and predictions of absorption, distribution, metabolism, excretion, and toxicity (ADME-T). nih.govnih.govresearchgate.net

Molecular docking allows scientists to visualize how a potential drug molecule might bind to its biological target, providing insights into the key interactions that stabilize the complex. nih.govresearchgate.net Following this virtual screening, the most promising candidates are synthesized in the laboratory and subjected to in vitro biological evaluation. nih.gov A strong correlation between the computational predictions and the experimental results validates the in silico models and provides a solid foundation for further development. nih.gov Advanced techniques like Molecular Dynamics (MD) simulations can further analyze the conformational changes a protein undergoes when a ligand binds, offering a more dynamic picture of the interaction. nih.gov This integrated approach significantly streamlines the process of identifying lead compounds with the potential to be developed into safer and more potent therapeutic agents. nih.gov

Potential for Applications in Emerging Fields of Chemical and Biological Sciences

While the pharmaceutical applications of thiazoles are well-established, future research is set to expand their use into new and emerging scientific areas. fabad.org.trkuey.net In materials science, polymers containing thiazole units have shown promise for applications in organic electronics, including photovoltaics and organic light-emitting diodes (OLEDs). kuey.net The unique electronic properties of the thiazole ring make it a valuable component in the design of novel functional materials.

In the field of agrochemicals, thiazole derivatives have been evaluated for their insecticidal potency, offering potential new solutions for crop protection. arkat-usa.orgjohnshopkins.edu Industrially, substituted thiazoles serve as important precursors in the commercial synthesis of the amino acid L-cysteine. rsc.org Thiazoles also function as versatile tools in chemical biology; for example, certain derivatives have been incorporated into fluorescent sensors capable of detecting metal ions like zinc in living cells. acs.org Furthermore, their ability to act as ligands in coordination chemistry opens up applications in catalysis and the development of novel metal-organic complexes. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Bromomethyl-phenyl)-thiazole, and what reaction conditions are optimal?

- The thiazole core is typically synthesized via cyclization of thioamides with α-haloketones under acidic or basic conditions. For example, reacting a bromomethyl-substituted benzaldehyde with thiourea in ethanol under reflux can yield the thiazole ring .

- Key steps include:

- Precursor preparation : Bromomethylation of phenyl groups using reagents like NBS (N-bromosuccinimide) under radical initiation.

- Cyclization : Use of glacial acetic acid as a catalyst and ethanol as a solvent, with reflux times ranging 4–8 hours .

- Purification : Vacuum evaporation followed by recrystallization or column chromatography to isolate the product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- 1H NMR spectroscopy : Identifies protons on the thiazole ring (δ 7.5–8.5 ppm) and bromomethyl group (δ 4.3–4.7 ppm). Splitting patterns confirm substitution patterns .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 290–310 for bromomethyl-thiazole derivatives) and fragmentation patterns validate the structure .

- Elemental analysis : Matches experimental C, H, N, and Br percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What are the common functionalization reactions of the bromomethyl group in this compound?

- Nucleophilic substitution : React with amines (e.g., piperidine) to form thiazole-amine conjugates, useful in drug design .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids to install aromatic groups, catalyzed by Pd(PPh₃)₄ in THF/water .

- Radical reactions : Initiate polymerization or alkylation under UV light with AIBN (azobisisobutyronitrile) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the biological activity of this compound derivatives?

- Molecular docking : Compare binding affinities of derivatives to targets (e.g., BRAFV600E kinase) using software like AutoDock. For instance, shows compound 9c binding tightly to active sites via hydrophobic interactions .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like electron-withdrawing bromine increase electrophilicity .

- SAR studies : Correlate structural variations (e.g., para-bromo vs. meta-methyl) with bioactivity. Derivatives with fluorophenyl groups show enhanced antifungal activity .

Q. What experimental strategies optimize low-yield synthesis of bromomethyl-thiazole derivatives?

- Catalyst screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate cyclization .

- Solvent effects : Use DMF or DMSO for better solubility of aromatic precursors, improving yields from ~65% to >80% .

- Byproduct analysis : Monitor reactions via TLC or HPLC to identify side products (e.g., dimerization at the bromomethyl group) .

Q. How do spectroscopic techniques differentiate between regioisomers in thiazole derivatives?

- NOESY NMR : Detects spatial proximity between the bromomethyl group and thiazole protons to assign substitution patterns (e.g., para vs. meta) .

- IR spectroscopy : C-Br stretching at 550–600 cm⁻¹ confirms bromomethyl presence, while C=N vibrations (1650–1700 cm⁻¹) validate the thiazole ring .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-S-C bond angle ~88° in thiazole rings) .

Q. What methodologies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Kinase assays : Measure IC₅₀ values against BRAFV600E using ADP-Glo™ kits. reports IC₅₀ < 1 µM for sulfonyl-containing derivatives .

- Antimicrobial testing : Perform MIC (minimum inhibitory concentration) assays against Candida albicans or Staphylococcus aureus. Bromine and fluorophenyl substituents enhance activity .

- Cytotoxicity profiling : Use MTT assays on HEK-293 cells to ensure selectivity over healthy cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.